An In-depth Technical Guide to the Physical Properties of 7-Bromo-1-methyl-1H-indazole
An In-depth Technical Guide to the Physical Properties of 7-Bromo-1-methyl-1H-indazole
Introduction
7-Bromo-1-methyl-1H-indazole (CAS No. 1000576-59-9) is a substituted indazole derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, featuring a bicyclic aromatic system with strategically placed bromine and methyl groups, makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. Notably, it has been utilized as a reagent in the synthesis of protein kinase activators, which are investigated for the treatment of type 2 diabetes and hyperglycemia.[3] An in-depth understanding of its physical properties is paramount for researchers and drug development professionals to ensure its proper handling, storage, characterization, and effective utilization in synthetic workflows.
This guide provides a comprehensive overview of the core physical properties of 7-Bromo-1-methyl-1H-indazole, grounded in available data and established scientific principles. It is designed to offer not just data, but also the contextual and methodological insights required for practical laboratory application.
General and Physicochemical Identifiers
Precise identification is the foundation of chemical research. The following table summarizes the key identifiers for 7-Bromo-1-methyl-1H-indazole, compiled from authoritative chemical supplier databases.
| Identifier | Value | Source(s) |
| CAS Number | 1000576-59-9 | [4][5] |
| Molecular Formula | C₈H₇BrN₂ | [4][5] |
| Molecular Weight | 211.06 g/mol | [4][5] |
| InChI Key | JPFIGGYULRKROG-UHFFFAOYSA-N | [4] |
| Canonical SMILES | Cn1ncc2cccc(Br)c12 | [4] |
| MDL Number | MFCD09878570 | [4] |
State, Appearance, and Purity
7-Bromo-1-methyl-1H-indazole is consistently described as a solid at room temperature.[4] While specific color data for this isomer is not explicitly detailed in the reviewed literature, related bromo-indazole compounds are typically characterized as white, off-white, or pale yellow crystalline powders.[6][7] The final coloration is often an indicator of purity, with purer samples tending towards being colorless or white.
The purity of research chemicals is critical for reproducible results. Commercial batches of related indazoles are often supplied at purities of 95-97% or higher, with assessments typically performed using High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR).[8][9]
Thermal Properties: Melting and Boiling Points
Thermal properties are critical indicators of a compound's purity and stability.
Melting Point
| Compound | Melting Point (°C) | Source(s) |
| 7-Bromo-1H-indazole | 126-130 °C | |
| 5-Bromo-1H-indazole | 123-127 °C | [8] |
| 4-Bromo-1H-indazole | 160-165 °C |
The presence of the N-methyl group in the target compound, compared to the N-H in the isomers, can influence crystal lattice packing and intermolecular forces, thus altering the melting point. It is reasonable to hypothesize that its melting point will be distinct from these values.
The melting point is not merely a physical constant but a direct reflection of the energy required to overcome the crystal lattice forces of a solid. A sharp melting range (typically < 2 °C) is a strong indicator of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, determining the melting point is a fundamental, self-validating first step in assessing the purity of a new batch of material.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small, dry sample of 7-Bromo-1-methyl-1H-indazole.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
Heat rapidly to about 15-20 °C below the expected melting point (based on isomer data).
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
-
Reporting: The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point
An experimental boiling point for 7-Bromo-1-methyl-1H-indazole is not reported. For complex organic solids with relatively high molecular weights, the boiling point is often very high, and thermal decomposition may occur before boiling is achieved at atmospheric pressure. The predicted boiling point for the related isomer, 7-Bromo-3-methyl-1H-indazole, is 341.4 ± 22.0 °C, suggesting that the target compound also has a high boiling point.[7] If distillation were necessary, it would require high-vacuum conditions to lower the boiling temperature and prevent degradation.
Solubility Profile
The solubility of a compound dictates its utility in various reaction solvents, purification methods, and biological assays.
While specific quantitative solubility data for 7-Bromo-1-methyl-1H-indazole is scarce, its structural characteristics and data from analogous compounds allow for a well-grounded prediction of its solubility profile. The related compound 7-Bromo-1H-indole exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), slight solubility in ethanol, and is largely insoluble in water.[6] Furthermore, the frequent use of deuterated chloroform (CDCl₃) and DMSO-d₆ as solvents for NMR analysis of indazole derivatives confirms their solubility in these common organic media.[10][11]
Predicted Solubility:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, Acetonitrile).
-
Moderate Solubility: Chlorinated solvents (Dichloromethane, Chloroform), Ethers (THF), and Esters (Ethyl Acetate).
-
Low to Slight Solubility: Alcohols (Methanol, Ethanol).
-
Insoluble: Water and non-polar hydrocarbon solvents (Hexanes, Toluene).
The indazole core contains both a benzene ring (hydrophobic) and a pyrazole ring with two nitrogen atoms (capable of hydrogen bonding, though methylated at N1). The bromine atom adds to the molecular weight and hydrophobicity. This amphipathic nature explains its preference for polar aprotic solvents that can stabilize the molecule's dipole without requiring strong hydrogen bond donation. Its poor aqueous solubility is expected due to the dominant non-polar surface area of the fused ring system.
Caption: A Decision Tree for Preliminary Solubility Assessment.
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a molecule. While specific spectra for 7-Bromo-1-methyl-1H-indazole are not provided in the search results, its structure allows for the prediction of key characteristic signals.
Caption: Integrated Spectroscopic Workflow for Structural Validation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the N-methyl (N-CH₃) protons, typically in the 3.8-4.2 ppm range. The aromatic region (likely 7.0-8.0 ppm) should display distinct signals for the three protons on the benzene ring and one proton on the pyrazole ring, with coupling patterns that confirm their connectivity.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing eight distinct signals: one for the methyl carbon and seven for the aromatic carbons (five CH and two quaternary). The carbon directly bonded to the bromine will be significantly influenced by the halogen's electronic effects.
-
Mass Spectrometry (MS): This technique is crucial for confirming molecular weight. The mass spectrum should exhibit a distinctive molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values corresponding to [C₈H₇⁷⁹BrN₂]⁺ and [C₈H₇⁸¹BrN₂]⁺ (nominal masses 210 and 212), which is a definitive signature for a monobrominated compound.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum would be used to confirm the presence of key functional groups. Expected absorptions include C-H stretching from the aromatic rings and the methyl group (~2900-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the aromatic indazole core (~1400-1600 cm⁻¹).
Storage, Handling, and Stability
Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[3][5] Several sources also recommend protecting it from light.[3]
-
Handling Precautions: Standard laboratory safety protocols should be followed. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[13][14]
-
Stability and Incompatibilities: 7-Bromo-1-methyl-1H-indazole is a stable solid under recommended storage conditions. It should be kept away from strong oxidizing agents, as these are a general incompatibility for many organic compounds.[13] The GHS classification indicates it is an Acute Toxicity 4 (Oral) hazard, warranting careful handling.[4]
Conclusion
7-Bromo-1-methyl-1H-indazole is a solid research chemical of significant interest in synthetic and medicinal chemistry. While some specific physical constants like its melting point are not widely published, a comprehensive profile can be constructed from available data, structural analogy, and fundamental chemical principles. Its key characteristics include solid-state form, predicted solubility in polar aprotic solvents, and defined storage requirements at refrigerated temperatures. The spectroscopic techniques of NMR, MS, and IR provide a robust framework for its unambiguous identification and purity assessment. This guide provides the necessary technical foundation for scientists to confidently and safely incorporate this versatile building block into their research and development programs.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Chemical Properties and Quality Standards of 7-Bromo-1H-indole. 6
-
CookeChem. (n.d.). 7-Bromo-3-methyl-1H-indazole, 96%, 1159511-75-7. 7
-
Chongqing Chemdad Co., Ltd. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE. 3
-
Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2.
-
American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 10
-
Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. 1
-
Sigma-Aldrich. (n.d.). 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9. 4
-
Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97 53857-57-1. 8
-
American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. 15
-
Pharmaffiliates. (n.d.). CAS No: 1000576-59-9 | Chemical Name: 7-Bromo-1-methyl-1H-indazole. 5
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. 11
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Indazole. 13
-
American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. 16
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromothymol blue. 17
-
ResearchGate. (2025). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... 2
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. 9
-
MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. 12
-
ECHEMI. (n.d.). Buy 7-Bromo-1H-indazole Industrial Grade from Hangzhou Royalchem Co.,LTD. 14
-
ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. 18
-
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. 19
-
Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.
-
Pharmaffiliates. (n.d.). 1629597-07-4 | Product Name: 6-Bromo-7-fluoro-1-methyl-1H-indazole. 20
-
BLD Pharm. (n.d.). 404827-77-6|6-Bromo-1H-indazol-3-amine. 21
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-BROMO-1-METHYL-1H-INDAZOLE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. nbinno.com [nbinno.com]
- 7. 7-Bromo-3-methyl-1H-indazole , 96% , 1159511-75-7 - CookeChem [cookechem.com]
- 8. 5-ブロモ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. chemscene.com [chemscene.com]
- 19. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. 404827-77-6|6-Bromo-1H-indazol-3-amine|BLD Pharm [bldpharm.com]
